![molecular formula C15H16N2O2S B349787 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1060352-13-7](/img/structure/B349787.png)
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
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Overview
Description
“N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The molecule also contains a dimethylamino group and a phenyl ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, enaminones can react with heteroamines to yield compounds with similar structures .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and phenyl rings would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to "N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide" have been studied for their antibacterial and antifungal properties. A study on thiophene-3-carboxamide derivatives demonstrated both antibacterial and antifungal activities, underlining the potential of these compounds in treating infections caused by bacteria and fungi (Vasu et al., 2003).
Antitumor Agents
Research into phenyl-substituted derivatives of "minimal" DNA-intercalating agents, including those related to the compound , has revealed their potential as antitumor agents. These compounds have shown solid tumor activity in vivo, with some derivatives demonstrating superior effectiveness to parent compounds (Atwell et al., 1989).
Allosteric Modulation of CB1 Receptor
Certain indole-2-carboxamides, which share structural similarities with the compound of interest, have been identified as potent allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies reveal key structural requirements for allosteric modulation, offering insights into the development of new therapeutic agents (Khurana et al., 2014).
Immunossupressive Activities
Research into thiophene derivatives has also explored their immunosuppressive activities, highlighting their potential in managing immune response (Axton et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activity and anticancer activity . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.
Mode of Action
Similar compounds have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria . . This suggests that N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide may also interact with its targets in a complex manner, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity , suggesting that this compound may affect pathways related to bacterial growth and proliferation.
Result of Action
Similar compounds have been reported to display potent antibacterial activity and anticancer activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSFMZPLEUQKQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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